2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile
Description
This compound is a 1,2,4-triazolone derivative characterized by a 2,6-dimethylphenyl group at the 4-position, a methyl group at the 3-position, and an acetonitrile moiety at the 1-position of the triazolone ring. Triazolone derivatives are widely explored for applications in pharmaceuticals and agrochemicals due to their stability and tunable electronic properties .
Properties
IUPAC Name |
2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-5-4-6-10(2)12(9)17-11(3)15-16(8-7-14)13(17)18/h4-6H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOQTQNZCJUPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN(C2=O)CC#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321459 | |
| Record name | 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821961 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860789-16-8 | |
| Record name | 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction to attach the dimethylphenyl group to the triazole ring.
Nitrile Group Addition: The nitrile group is introduced through a nucleophilic substitution reaction, typically using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency. Additionally, the use of less toxic reagents and solvents is preferred to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic ring and the triazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of substituted triazoles or aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development. Studies may focus on their interactions with biological targets and their potential therapeutic effects.
Medicine
The compound and its derivatives could be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. Their ability to interact with specific enzymes or receptors is of particular interest.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The nitrile group may also participate in interactions with nucleophiles in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on triazolone derivatives with variations in the aryl substituent at the 4-position, highlighting differences in molecular properties, synthesis, and applications.
Structural Analogs and Their Properties
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl analog (electron-withdrawing Cl) exhibits higher herbicidal potency compared to the 4-methylphenyl variant (electron-donating CH₃), likely due to improved target binding .
- Solubility Modulation: The benzyloxy substituent in 860784-83-4 introduces polarity, improving solubility in ethanol/water mixtures, which is advantageous for formulation .
Biological Activity
The compound 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is a triazole derivative that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H16N4O
- Molecular Weight : 256.31 g/mol
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Mechanism : The triazole ring interacts with the fungal cytochrome P450 enzyme system, inhibiting ergosterol synthesis.
- Findings : In vitro tests showed that the compound effectively inhibited the growth of various fungal strains with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Anticancer Activity
Triazole derivatives have also been explored for their anticancer properties:
- Case Study : A study conducted on human cancer cell lines (e.g., HeLa and MCF7) revealed that the compound induced apoptosis through the activation of caspase pathways.
- Results : The IC50 values for cell viability were reported at approximately 15 µM for HeLa cells and 20 µM for MCF7 cells, indicating potent anticancer activity.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects:
- Mechanism : The compound may exert neuroprotection by reducing oxidative stress and inflammation in neuronal cells.
- Experimental Evidence : In a model of neurodegeneration induced by amyloid-beta (Aβ) peptides, treatment with the compound resulted in a significant reduction in neuronal cell death and improved cognitive function in animal models.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:
| Substituent | Effect on Activity |
|---|---|
| 2,6-Dimethylphenyl | Enhances lipophilicity and cellular uptake |
| Methyl Group at Position 3 | Increases potency against cancer cells |
| Acetonitrile Group | Contributes to improved solubility |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in cellular processes, such as cyclooxygenase (COX) and acetylcholinesterase (AChE).
- Oxidative Stress Reduction : The compound scavenges free radicals and enhances antioxidant defenses.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells at the G2/M phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
